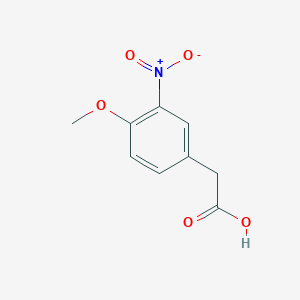
Ácido 2-(4-metoxi-3-nitrofenil)acético
Descripción general
Descripción
2-(4-Methoxy-3-nitrophenyl)acetic acid is an organic compound with the molecular formula C9H9NO5. It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, along with an acetic acid moiety. This compound is used in various chemical syntheses and has applications in the preparation of pharmaceuticals, particularly penicillins .
Aplicaciones Científicas De Investigación
2-(4-Methoxy-3-nitrophenyl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mecanismo De Acción
Target of Action
It belongs to the class of organic compounds known as nitrobenzenes , which are known to interact with various proteins and enzymes in the body.
Mode of Action
As a nitrobenzene derivative , it may undergo metabolic reduction to form reactive intermediates that can covalently bind to cellular macromolecules, potentially altering their function.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(4-Methoxy-3-nitrophenyl)acetic acid is currently unavailable . These properties are crucial in determining the bioavailability of the compound.
Result of Action
As a nitrobenzene derivative , it may induce oxidative stress and cytotoxicity, but specific effects would depend on the cellular context and the compound’s specific interactions.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(4-Methoxy-3-nitrophenyl)acetic acid . .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-(4-Methoxy-3-nitrophenyl)acetic acid are not well-studied. Compounds with similar structures have been known to participate in various biochemical reactions. For instance, compounds with a nitrophenyl group can undergo nucleophilic substitution reactions . The nitro group is a strong electron-withdrawing group, which can make the carbon atom it is attached to more susceptible to nucleophilic attack .
Cellular Effects
For example, some nitrophenyl compounds have been reported to have antiviral, anti-inflammatory, and anticancer properties .
Molecular Mechanism
The exact molecular mechanism of action of 2-(4-Methoxy-3-nitrophenyl)acetic acid is not known. It is possible that the compound could interact with biomolecules through its nitro and methoxy groups. For instance, the nitro group could potentially undergo reduction reactions in the body, leading to the formation of reactive intermediates .
Temporal Effects in Laboratory Settings
It is known that the compound is a stable solid at room temperature .
Metabolic Pathways
It is possible that the compound could be metabolized through pathways involving the reduction of the nitro group or the oxidation of the methoxy group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-nitrophenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxy-3-nitrobenzeneacetic acid methyl ester with suitable reagents under controlled conditions . The reaction typically requires the use of solvents such as ethanol or toluene and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of 2-(4-Methoxy-3-nitrophenyl)acetic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxy-3-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The methoxy and nitro groups can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(4-methoxy-3-aminophenyl)acetic acid, while oxidation can produce 2-(4-methoxy-3-nitrophenyl)acetic acid derivatives with additional carboxyl groups .
Comparación Con Compuestos Similares
2-(4-Methoxy-3-nitrophenyl)acetic acid can be compared with other similar compounds, such as:
4-Nitrophenylacetic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(3-Methoxy-4-nitrophenyl)acetic acid: Similar structure but with different positioning of the methoxy and nitro groups, leading to variations in chemical properties and applications
The uniqueness of 2-(4-Methoxy-3-nitrophenyl)acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
2-(4-methoxy-3-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-15-8-3-2-6(5-9(11)12)4-7(8)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXAPUUDUHBTSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402012 | |
| Record name | 2-(4-methoxy-3-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63304-80-3 | |
| Record name | 2-(4-methoxy-3-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



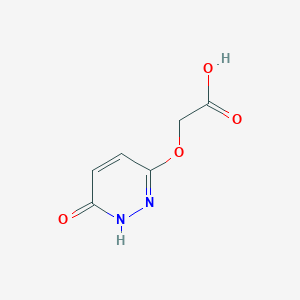
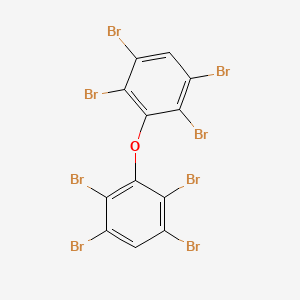
![5-Phenylbenzo[d]oxazole](/img/structure/B1622685.png)
![2-[4-(Cyanomethyl)-2-(3,7-dimethyloctoxy)-5-methoxyphenyl]acetonitrile](/img/structure/B1622686.png)
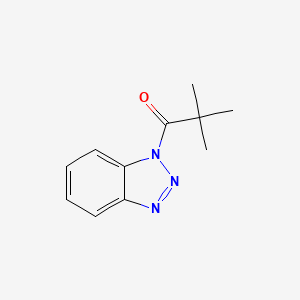
![4-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B1622688.png)

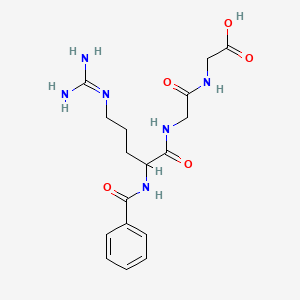

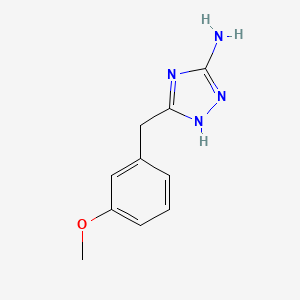
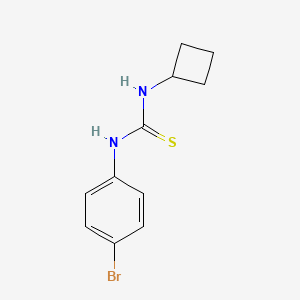
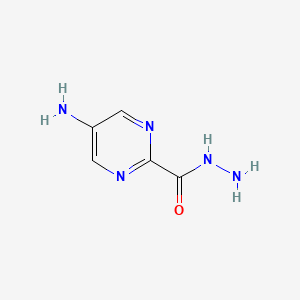
![1-[4-Azido-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1622700.png)
